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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of the copper-(R)-Dtbm-segphos catalytic system in asymmetric hydrosilylation reactions. This
methodology offers a highly efficient and selective route to chiral alcohols, which are valuable
intermediates in pharmaceutical synthesis.

Introduction

Copper-catalyzed asymmetric hydrosilylation has emerged as a powerful tool for the
enantioselective reduction of prochiral ketones and other unsaturated compounds. The use of
chiral phosphine ligands, particularly (R)-Dtbm-segphos, in conjunction with a copper hydride
(CuH) source, allows for the synthesis of highly enantioenriched products under mild reaction
conditions.[1][2][3] This system is noted for its high catalytic activity, broad substrate scope,
and excellent enantioselectivity, making it an attractive alternative to other reduction methods.

[4]

The active catalyst is typically generated in situ from a copper(l) or copper(ll) salt, a base, and
a silane, with (R)-Dtbm-segphos serving as the chiral ligand.[1][5] Polymethylhydrosiloxane
(PMHS) is a commonly used and inexpensive hydrosilane source.[2][4] The bulky 3,5-di-tert-
butyl-4-methoxyphenyl groups on the phosphine ligand create a well-defined chiral pocket
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around the copper center, enabling effective stereochemical control during the hydride transfer
to the substrate.[3]

Reaction Mechanism and Workflow

The catalytic cycle for the copper-catalyzed asymmetric hydrosilylation of a ketone is initiated
by the formation of the active L*-CuH species. This copper hydride then coordinates to the
carbonyl group of the ketone. The key enantioselective step involves the intramolecular transfer
of the hydride to the carbonyl carbon, forming a copper alkoxide intermediate. Subsequent
reaction with the silane regenerates the copper hydride catalyst and produces a silylated
alcohol, which upon workup yields the desired chiral alcohol.

Catalytic Cycle
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\—V Ketone Coordination + Silane , Silylation Silyl Ether Product
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Caption: Catalytic cycle for copper-hydrosilylation.

A general experimental workflow for performing a copper-catalyzed asymmetric hydrosilylation
is outlined below. The procedure involves the careful handling of air- and moisture-sensitive
reagents under an inert atmosphere.
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Experimental Workflow
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Caption: General experimental workflow.
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Data Presentation

The following tables summarize the results for the copper-catalyzed asymmetric hydrosilylation
of various ketones using (R)-Dtbm-segphos.

Table 1: Asymmetric Hydrosilylation of Diaryl Ketones[1]

Substrate (Diaryl

Entry Ketone) Yield (%) ee (%)
1 2-MeCesH4COPh 95 94
2 2-CICeH4COPH 98 93
3 2-BrCsH4COPH 97 92
4 2-MeOCeH4COPh 96 91
5 2-FurylCOPh 94 88

Table 2: Asymmetric Hydrosilylation of Aryl Ketones for Pharmaceutical Intermediates[2]
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Substrate (Aryl
Entry (Ary Product Yield (%) ee (%)
Ketone)

Precursor to (R)-
Methyl-4-oxo-4- methyl-4-
1 92 99.4
phenylbutanoate  hydroxy-4-

phenylbutanoate

o Precursor to
3-Acetylpyridine
2 o PNU-142721 95 97.1
derivative ) )
intermediate

2-Chloro-1-(4- Precursor to a

3 fluorophenyl)etha fungicide 96 91
none intermediate
1-(Thiazol-2- Precursor to

4 yl)ethanone Barbamide >99 89.3
derivative intermediate

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrosilylation of Diaryl Ketones[1]
Materials:

o Copper(l) chloride (CuCl)

e Sodium tert-butoxide (NaOtBu)

¢ (R)-(-)-Dtbm-segphos

¢ Polymethylhydrosiloxane (PMHS)

» Diaryl ketone substrate

e Anhydrous toluene

e tert-Butanol (t-BuOH) (for less reactive substrates)
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Anhydrous magnesium sulfate (MgSQOa)

Silica gel for chromatography

Standard laboratory glassware for air-sensitive reactions

Procedure:

To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (1.0 mol%), (R)-
(-)-Dtbm-segphos (1.1 mol%), and NaOtBu (1.2 mol%).

Add anhydrous toluene via syringe.

Stir the mixture at room temperature for 30 minutes.

Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

Add the diaryl ketone substrate (1.0 equiv) and PMHS (2.0-3.0 equiv). For less reactive
substrates, t-BuOH (1.0 equiv) may be added.

Stir the reaction mixture at the specified temperature until completion, monitoring by thin-
layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium
chloride.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired diaryl
carbinol.

Determine the enantiomeric excess by chiral high-performance liquid chromatography
(HPLC).
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Protocol 2: Asymmetric Hydrosilylation of an Aryl Ketoester[2][5]

Materials:

o Copper(l) chloride (CuCl)

e Sodium tert-butoxide (NaOtBu)

e (R)-(-)-Dtbm-segphos

e Polymethylhydrosiloxane (PMHS)

e Methyl-4-o0x0-4-phenylbutanoate

o tert-Butanol (t-BuOH)

e Anhydrous toluene

e Anhydrous tetrahydrofuran (THF)

e 2.5 M aqueous potassium fluoride (KF)

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for chromatography

Procedure:

In a glovebox, add CuCl (0.015 mmol, 1.0 mol%) and NaOtBu (0.015 mmol, 1.0 mol%) to a
flame-dried 10 mL round-bottom flask.

 |In a separate vial, dissolve (R)-(-)-Dtbm-segphos (0.00375 mmol, 0.25 mol%) in toluene (1.5
mL) and add this solution to the flask.

 Stir the mixture for 30 minutes at room temperature, then cool to -78 °C.

e Add PMHS (6.0 mmol, 4.0 equiv) and stir for an additional 15 minutes.
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 In a separate flask, dissolve methyl-4-oxo-4-phenylbutanoate (1.50 mmol, 1.0 equiv) and t-
BuOH (1.50 mmol, 1.0 equiv) in THF (1.5 mL) and cool to -78 °C.

o Transfer the substrate solution to the catalyst mixture via cannula.

» Monitor the reaction by TLC. Upon completion (typically 2 hours), quench with 2.5 M
agueous KF (10 mL) and diethyl ether (10 mL) and stir vigorously for 3 hours.

o Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).
o Combine the organic extracts, wash with brine, and dry over anhydrous MgSOQOea.

o Remove the solvent under reduced pressure and purify the crude material by silica gel
chromatography (e.g., 20% ethyl acetate/hexanes) to yield the product.

o Confirm the structure and determine the enantiomeric excess using appropriate analytical
techniques.

Safety and Handling

 All reactions should be carried out under an inert atmosphere (argon or nitrogen) using
standard Schlenk techniques or in a glovebox.

» Anhydrous solvents are crucial for the success of the reaction.

o Copper salts and phosphine ligands can be toxic and should be handled with appropriate
personal protective equipment (PPE).

o Polymethylhydrosiloxane can release hydrogen gas upon contact with acids, bases, or
moisture. Handle with care in a well-ventilated area.

Conclusion

The copper-catalyzed asymmetric hydrosilylation using the (R)-Dtbm-segphos ligand is a
highly effective and versatile method for the synthesis of enantioenriched alcohols. The
operational simplicity, mild reaction conditions, and high levels of enantioselectivity make this a
valuable protocol for applications in academic research and the pharmaceutical industry. The
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provided protocols offer a starting point for the reduction of a variety of substrates, with the
potential for further optimization depending on the specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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